![molecular formula C14H14O4 B14708539 2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate CAS No. 18238-47-6](/img/structure/B14708539.png)
2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-3-yl acetate typically involves several steps. One common synthetic route includes the following steps:
- Formation of the benzo7annulene core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the methoxy group : This step often involves methylation reactions using reagents like methyl iodide.
- Acetylation : The final step involves the introduction of the acetate group, typically through acetylation reactions using acetic anhydride or acetyl chloride under suitable conditions .
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-3-yl acetate can undergo various chemical reactions, including:
- Oxidation : This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
- Reduction : Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
- Substitution : The methoxy and acetate groups can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the methoxy group with other nucleophiles .
Scientific Research Applications
2-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-3-yl acetate has several scientific research applications:
- Medicinal Chemistry : As a selective estrogen receptor degrader, it has potential applications in the treatment of hormone-dependent cancers, such as breast cancer .
- Biological Studies : It can be used to study the role of estrogen receptors in various biological processes and diseases.
- Chemical Biology : The compound can serve as a tool to investigate the mechanisms of estrogen receptor degradation and signaling pathways.
- Industrial Applications : It may be used in the development of new pharmaceuticals and therapeutic agents targeting estrogen receptors .
Mechanism of Action
The mechanism of action of 2-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-3-yl acetate involves its interaction with estrogen receptors. The compound binds to the estrogen receptor, leading to its degradation and subsequent downregulation of estrogen signaling pathways. This mechanism is particularly useful in treating cancers that rely on estrogen signaling for growth and proliferation .
Comparison with Similar Compounds
2-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-3-yl acetate can be compared with other similar compounds, such as:
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one oxime : This compound also contains a methoxy group and a benzo7annulene core but differs in its functional groups and potential applications .
- Substituted 6,7-dihydro-5H-benzo 7annulene compounds : These compounds share the same core structure but have different substituents, leading to variations in their biological activities and applications .
The uniqueness of 2-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-3-yl acetate lies in its specific combination of functional groups, which confer its selective estrogen receptor degrading properties and potential therapeutic applications.
Properties
CAS No. |
18238-47-6 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(3-methoxy-9-oxo-7,8-dihydrobenzo[7]annulen-2-yl) acetate |
InChI |
InChI=1S/C14H14O4/c1-9(15)18-14-8-11-10(7-13(14)17-2)5-3-4-6-12(11)16/h3,5,7-8H,4,6H2,1-2H3 |
InChI Key |
HMFYYNPNBUBTSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C=CCCC(=O)C2=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


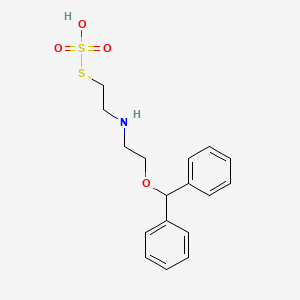
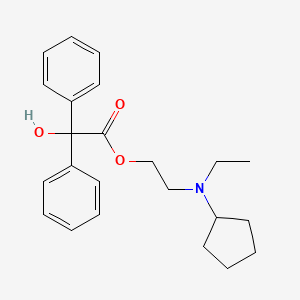
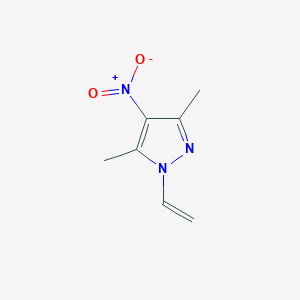
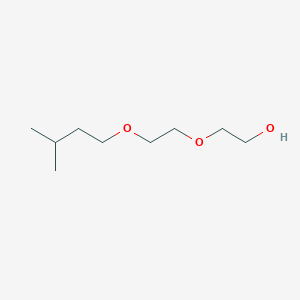
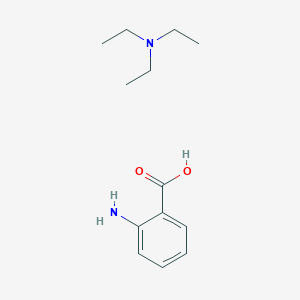

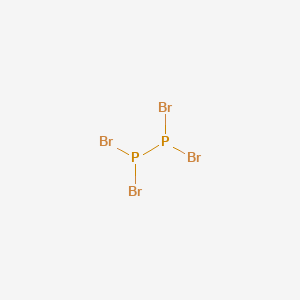
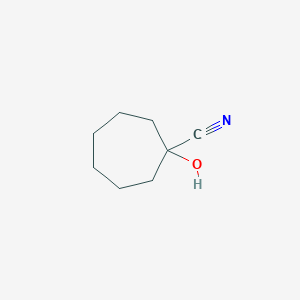
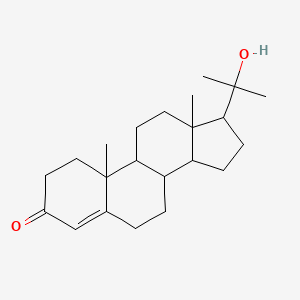
![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)
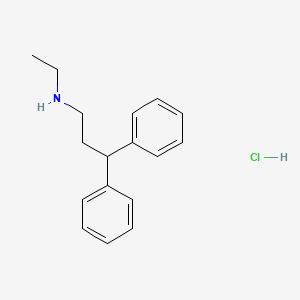

![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)
![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)
